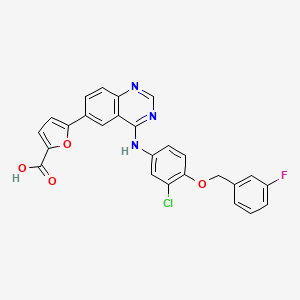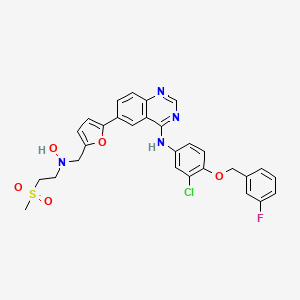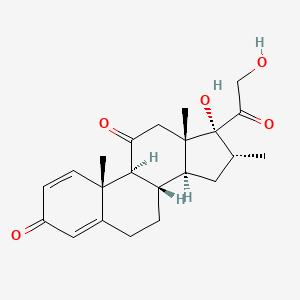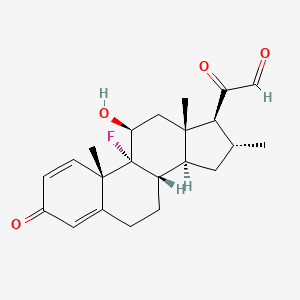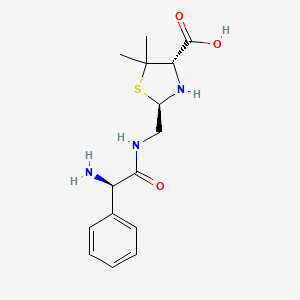
Ampicillin impurity F
Vue d'ensemble
Description
Ampicillin Impurity F, also known as Ampicillin Desoxyazetidin-2-one or Penilloic Acids of Ampicillin, is an impurity standard of Ampicillin . Ampicillin is a broad-spectrum antibiotic belonging to the penicillin group . It is a beta-lactam antibiotic and a derivative of penicillin .
Molecular Structure Analysis
The molecular structure of Ampicillin Impurity F is similar to that of Ampicillin but with some differences . The IUPAC name for Ampicillin Impurity F is (2R,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.Applications De Recherche Scientifique
Synthesis and Characterization of Potential Impurities
The synthesis, origin, and characterization of potential impurities of Ampicillin trihydrate, such as Ampicillinyl-d-phenylglycine (Ph. Eur impurity E) & l-Ampicillin (Ph. Eur impurity B), are studied using Ampicillin impurity F . This helps in understanding the formation of these impurities during the preparation of Ampicillin trihydrate.
Chromatographic Methods for Quantitative Determination
Ampicillin impurity F is used in chromatographic methods for the quantitative determination of Ampicillin, Dicloxacillin, and their impurity 6-Aminopenicillanic Acid . This helps in ensuring the quality and safety of these drugs.
Understanding the Mechanism of Action of Ampicillin
The study of Ampicillin impurity F aids in understanding the mechanism of action of Ampicillin . This can lead to the development of more effective antibiotics and treatments for bacterial infections.
Mécanisme D'action
Target of Action
Ampicillin impurity F, also known as Ampicillinyl-d-phenylglycine , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, which provides structural integrity to the bacteria .
Mode of Action
Ampicillin impurity F exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction leads to the disruption of the bacterial cell wall, causing cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The biochemical pathway affected by Ampicillin impurity F is the bacterial cell wall synthesis pathway . By binding to the PBPs, Ampicillin impurity F inhibits the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Result of Action
The primary result of Ampicillin impurity F’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping to combat bacterial infections .
Action Environment
The action of Ampicillin impurity F can be influenced by various environmental factors. For instance, the presence of traces of l-phenylglycine methylester in d-phenylglycine methylester hydrochloride may result in the formation of l-Ampicillin
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGZYMBHCDKIJ-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



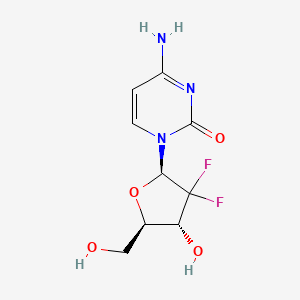

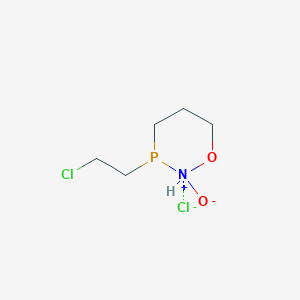

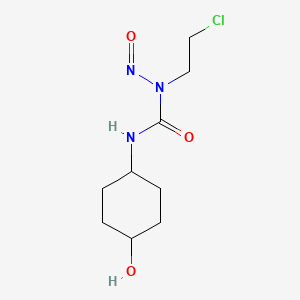



![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
